molecular formula C14H9ClN4O2 B2364442 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862825-04-5

4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2364442
CAS No.: 862825-04-5
M. Wt: 300.7
InChI Key: PWLWXPQEQDLRHT-UHFFFAOYSA-N
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Description

4-Chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at the 5-position and a 4-chlorobenzamide moiety at the 2-position. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of 1,3,4-oxadiazoles, which exhibit antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLWXPQEQDLRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diacylhydrazine Cyclization

This method involves the condensation of a hydrazide with an acyl chloride to form a diacylhydrazine intermediate, followed by cyclodehydration. For 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide:

  • Synthesis of Pyridine-4-Carbohydrazide
    Pyridine-4-carboxylic acid is esterified to its methyl ester, followed by reflux with hydrazine hydrate (80°C, 6 h) to yield pyridine-4-carbohydrazide.

  • Diacylhydrazine Formation
    Reacting pyridine-4-carbohydrazide (1.0 equiv) with 4-chlorobenzoyl chloride (1.2 equiv) in dry dichloromethane (DCM) and triethylamine (TEA, 2.0 equiv) at 0°C produces N'-(4-chlorobenzoyl)pyridine-4-carbohydrazide.

  • Cyclodehydration
    The diacylhydrazine is treated with phosphorus oxychloride (POCl₃, 5.0 equiv) at 80°C for 4 h, yielding the 1,3,4-oxadiazole ring via intramolecular dehydration.

Key Reaction:
$$
\text{Diacylhydrazine} + \text{POCl}3 \rightarrow \text{1,3,4-Oxadiazole} + \text{HCl} + \text{H}3\text{PO}_4
$$

Optimization Data

Dehydrating Agent Temperature (°C) Time (h) Yield (%)
POCl₃ 80 4 78
SOCl₂ 70 6 65
PPA 100 3 72

PPA = polyphosphoric acid

Hydrazide-Nitrile Coupling

An alternative route employs the reaction of pyridine-4-carbohydrazide with 4-chlorobenzonitrile under oxidative conditions.

  • Formation of Amidoxime
    Pyridine-4-carbohydrazide reacts with 4-chlorobenzonitrile in ethanol/water (3:1) at 60°C for 12 h, forming an amidoxime intermediate.

  • Oxidative Cyclization
    Treating the amidoxime with iodine (1.2 equiv) and potassium carbonate (2.0 equiv) in DMF at 100°C for 6 h induces cyclization to the oxadiazole.

Key Reaction:
$$
\text{Amidoxime} + \text{I}_2 \rightarrow \text{1,3,4-Oxadiazole} + \text{HI}
$$

Yield Comparison

Oxidizing Agent Solvent Yield (%)
I₂ DMF 68
(PhCOO)₂ Toluene 55
H₂O₂ Acetic Acid 60

(PhCOO)₂ = dibenzoyl peroxide

Functionalization of the Oxadiazole Core

Following oxadiazole formation, the 2-position amine is acylated with 4-chlorobenzoyl chloride to complete the synthesis.

Acylation Reaction

  • Reaction Conditions

    • 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine (1.0 equiv)
    • 4-Chlorobenzoyl chloride (1.1 equiv)
    • TEA (2.0 equiv) in dry THF, 0°C → room temperature, 12 h.
  • Workup
    The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the target compound as a white solid (85% yield).

Mechanistic Insight
The reaction proceeds via nucleophilic acyl substitution, where the oxadiazole amine attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride, facilitated by TEA as a base to scavenge HCl.

One-Pot Synthesis Strategies

Recent advances aim to streamline synthesis by combining cyclization and acylation in a single pot.

Tandem Cyclization-Acylation

  • Procedure
    Pyridine-4-carbohydrazide, 4-chlorobenzoyl chloride, and POCl₃ are refluxed in acetonitrile (8 h), enabling simultaneous diacylhydrazine formation, cyclization, and acylation.

  • Advantages

    • Reduced purification steps.
    • Total yield: 70% vs. 78% for stepwise synthesis.

Green Chemistry Approaches

Solvent-Free Cyclization

Using microwave irradiation (300 W, 120°C, 20 min) with POCl₃ achieves 75% yield, minimizing solvent waste.

Catalytic Optimization

L-Proline (10 mol%) in ethanol/water (4:1) at 70°C enhances diacylhydrazine cyclization efficiency (yield: 79%).

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, 2H, pyridine-H), 7.91 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 7.43 (d, 2H, pyridine-H).
  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N oxadiazole).

Challenges and Solutions

Byproduct Formation

  • Issue: Self-cyclization of pyridine-4-carbohydrazide competes with diacylhydrazine formation.
  • Solution: Use excess 4-chlorobenzoyl chloride (1.5 equiv) and low temperatures (0°C).

Purification Difficulties

  • Issue: Polar byproducts complicate column chromatography.
  • Solution: Employ gradient elution (hexane → ethyl acetate) or recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole and pyridine rings.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the oxadiazole and pyridine rings.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Recent studies have highlighted the potential of 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide as a novel RET kinase inhibitor , which is significant in the context of cancer therapy. RET kinase plays a crucial role in various cancers, including medullary thyroid carcinoma and non-small cell lung cancer. The compound has been shown to inhibit RET kinase activity effectively, thus impeding cell proliferation related to RET mutations .

Case Studies
A notable study evaluated a series of oxadiazole derivatives for their anticancer properties. Among these, the compound exhibited high potency against various cancer cell lines, including T-47D breast cancer and K-562 leukemia cells, with inhibition rates exceeding 80% in some cases . The structure-activity relationship (SAR) analysis indicated that modifications to the oxadiazole ring could enhance biological activity.

Antimicrobial Properties

Biological Screening
The compound has also been assessed for its antimicrobial activities. In a systematic investigation involving several derivatives, it was found that this compound exhibited significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of microbial cell wall synthesis .

Comparative Efficacy
In comparison to traditional antibiotics, this compound showed promising results, suggesting it could be developed into a new class of antimicrobial agents. The effective concentration levels were determined through minimum inhibitory concentration (MIC) assays, showcasing its potential for clinical applications in treating resistant bacterial strains.

Antioxidant Activity

Research Findings
The antioxidant properties of this compound have been investigated through various assays measuring radical scavenging activity and metal chelation capabilities. The compound demonstrated significant radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals and exhibited metal chelation properties that contribute to its antioxidant profile .

Summary Table of Applications

ApplicationActivity TypeNotable Findings
AnticancerRET kinase inhibitionHigh potency against T-47D and K-562 cell lines
AntimicrobialBacterial inhibitionEffective against E. coli and S. aureus
AntioxidantFree radical scavengingSignificant DPPH radical scavenging activity

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit RET kinase activity, which is crucial for cell proliferation and survival in certain cancers . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent signaling pathways that promote tumor growth.

Comparison with Similar Compounds

Substituent Variations and Their Impact

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent at 5-Position Key Properties/Activities Reference ID
Target Compound Pyridin-4-yl Potential enzyme inhibition (e.g., thioredoxin reductase); improved solubility due to pyridine’s basicity.
4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-Chlorophenyl Anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 inhibition assays).
4-Chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (LHH-32) 4-Trifluoromethylphenyl Moderate broad-spectrum antibacterial activity (MIC = 32 µg/mL against S. aureus).
4-Chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide 4-Fluorophenyl Enhanced lipophilicity (logP = 3.2) compared to pyridinyl analog (logP = 2.8).
4-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-Methoxyphenyl Improved antifungal activity against C. albicans (MIC = 8 µg/mL).

Structural Insights from Crystallography

  • The dihedral angle between the 1,3,4-oxadiazole ring and the benzamide group in the target compound is critical for molecular interactions. For example, in the structurally related 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide, a dihedral angle of 67.1° between the oxadiazole and benzamide moieties optimizes hydrogen bonding (N–H···O/S) in crystal packing .

Key Research Findings and Implications

  • Solubility vs. Bioactivity Trade-off : Pyridinyl substituents enhance aqueous solubility but may reduce membrane permeability compared to lipophilic groups (e.g., chlorophenyl or trifluoromethylphenyl) .
  • Target Selectivity : The pyridinyl group’s nitrogen atom could confer selectivity toward bacterial or fungal enzymes over human homologs, a hypothesis supported by docking studies of sulfamoyl-benzamide derivatives with hCA II .

Biological Activity

4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential as a therapeutic agent. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential applications in cancer therapy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H10ClN4O2\text{C}_{14}\text{H}_{10}\text{ClN}_4\text{O}_2

This compound features a benzamide core substituted with a chlorinated phenyl group and a pyridine ring linked through an oxadiazole moiety.

Research has indicated that compounds like this compound act primarily as inhibitors of the RET (rearranged during transfection) kinase. RET kinase is involved in various signaling pathways that regulate cell proliferation and survival. Inhibition of RET has been associated with reduced tumor growth in certain cancers.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate to high potency against RET kinase. For instance, a study reported that derivatives containing the oxadiazole moiety effectively inhibited RET activity in both molecular and cellular assays. Notably, compound I-8 (which is structurally similar) showed significant inhibition of cell proliferation driven by both wild-type and mutated forms of RET .

Table 1: Biological Activity of this compound

Assay TypeResultReference
RET Kinase InhibitionModerate to High Potency
Cell ProliferationSignificant Inhibition (IC50 < 10 µM)
Apoptosis InductionInduces apoptosis in cancer cells

Case Studies

A notable case study involved the evaluation of various oxadiazole derivatives for their anticancer properties. The results indicated that those with a pyridine substitution demonstrated enhanced biological activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The presence of the chlorinated benzamide significantly contributed to the compound's efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the oxadiazole ring is crucial for biological activity. Modifications to the benzamide component can enhance potency and selectivity for RET kinase inhibition. For instance, substituents on the pyridine ring or variations in the oxadiazole structure have been shown to affect binding affinity and inhibitory action .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring followed by coupling with the benzamide moiety. Key considerations include:

  • Temperature and pH control : Maintaining temperatures between 60–80°C and neutral pH (6.5–7.5) during cyclization improves oxadiazole ring stability .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate solubility, while ethanol/water mixtures aid in final precipitation .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation reduces side products .

Q. Example Protocol :

Synthesize 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine via hydrazide cyclization.

React with 4-chlorobenzoyl chloride in DMF at 0–5°C.

Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Q. Typical Yield Ranges :

StepYield (%)Purity (HPLC)
Oxadiazole formation65–75>90%
Benzamide coupling80–85>95%

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Pyridinyl protons appear as doublets at δ 8.5–8.7 ppm; oxadiazole protons are absent (non-protonated ring) .
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~167 ppm .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N in oxadiazole: 1.30–1.33 Å) and confirms planar geometry .
  • FTIR : Strong absorbance at 1650–1680 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (oxadiazole C=N) .

Q. Purity Assessment :

  • HPLC : Use a C18 column (acetonitrile/water gradient) to achieve >98% purity.
  • TLC : Rf = 0.5 (ethyl acetate/hexane 1:1) under UV detection .

Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

  • Kinase inhibition assays : Test against EGFR or VEGFR-2 at 1–10 µM concentrations due to structural similarity to known inhibitors .
  • Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents on the oxadiazole or benzamide moieties?

  • Electrophilic substitution : Chlorine at the 4-position of benzamide enhances electron-withdrawing effects, directing nucleophilic attacks to the oxadiazole’s N-2 position .
  • Steric effects : Bulky substituents on pyridinyl reduce coupling efficiency by ~20% due to hindered access to the active site .
  • Computational insights : DFT studies show HOMO localization on the oxadiazole ring, favoring electron-deficient reactants .

Case Study :
Replacing pyridinyl with methylphenyl reduces kinase inhibition potency by 50%, highlighting the role of aromatic π-stacking in target binding .

Q. How can researchers reconcile contradictory yield data reported under similar reaction conditions?

Discrepancies often arise from:

  • Trace moisture : Even 0.1% water in DMF decreases coupling yields by 15% due to hydrolysis .
  • Catalyst purity : EDCI batches with <98% purity reduce amidation efficiency .
  • Workup protocols : Slow precipitation (e.g., dropwise antisolvent addition) improves crystallinity and yield by 10–12% .

Q. Mitigation Strategy :

  • Standardize solvent drying (molecular sieves) and catalyst sourcing.
  • Optimize workup via DOE (Design of Experiments) to identify critical parameters.

Q. What advanced characterization methods elucidate its interaction with biological targets?

  • Molecular Docking : Pyridinyl and oxadiazole groups form hydrogen bonds with kinase ATP-binding pockets (e.g., VEGFR-2: ΔG = -9.2 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹; kd = 0.03 s⁻¹) to quantify target affinity .
  • Cryo-EM : Resolve binding conformations in enzyme complexes at 3.2 Å resolution .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt formation : Hydrochloride salts increase aqueous solubility by 5-fold (from 0.2 mg/mL to 1.1 mg/mL) .
  • Nanoformulation : PEGylated liposomes (size: 120 nm) enhance plasma half-life from 2.1 h to 8.7 h in murine models .
  • Prodrug design : Esterification of the benzamide group improves intestinal absorption (Cmax: 1.8 µg/mL vs. 0.5 µg/mL for parent compound) .

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